molecular formula C18H15N5O5S2 B2427291 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1219912-89-6

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2427291
CAS No.: 1219912-89-6
M. Wt: 445.47
InChI Key: VGPSODLMGGFNBS-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.

Biochemical Pathways

It is likely that the compound affects pathways related to cell growth and division, given its potential antitumor activity .

Pharmacokinetics

The metabolism and excretion of the compound would likely depend on its chemical structure and the specific enzymes present in the body .

Result of Action

The result of the compound’s action is likely to be the inhibition of cell growth and the induction of cell death in cancer cells . This could potentially lead to a decrease in tumor size and potentially halt the progression of the disease.

Action Environment

The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

The compound N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has shown potent growth inhibition properties against human cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation .

Cellular Effects

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Molecular Mechanism

The molecular mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit VEGFR1, indicating its potential role in angiogenesis .

Temporal Effects in Laboratory Settings

The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function . More detailed studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c24-15(19-10-3-4-12-14(5-10)27-8-26-12)7-29-18-22-21-17(30-18)20-16(25)11-6-13(28-23-11)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPSODLMGGFNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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